4-cyclopropylidene-1-(thiophene-3-carbonyl)piperidine
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Overview
Description
4-cyclopropylidene-1-(thiophene-3-carbonyl)piperidine is a chemical compound that features a unique structure combining a cyclopropylidene group, a piperidine ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropylidene-1-(thiophene-3-carbonyl)piperidine typically involves the following steps:
Formation of the Cyclopropylidene Group: This can be achieved through the reaction of a suitable precursor with a cyclopropylidene reagent under controlled conditions.
Piperidine Ring Formation: The piperidine ring can be synthesized through a series of cyclization reactions involving appropriate starting materials.
Thiophene Moiety Introduction: The thiophene group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, using 2-iodothiophenol and phenylacetylene.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimization for yield and purity. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropylidene-1-(thiophene-3-carbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-cyclopropylidene-1-(thiophene-3-carbonyl)piperidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates targeting various biological pathways.
Materials Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used to study the interactions of thiophene-containing compounds with biological systems, including their potential as enzyme inhibitors or receptor ligands.
Mechanism of Action
The mechanism of action of 4-cyclopropylidene-1-(thiophene-3-carbonyl)piperidine involves its interaction with specific molecular targets. The thiophene moiety can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
(4-Cyclopropylidenepiperidin-1-yl)(thiophen-2-yl)methanone: A similar compound with a thiophene moiety at a different position.
Benzo[b]thiophene derivatives: Compounds with a benzo[b]thiophene core that exhibit similar biological properties.
Uniqueness
4-cyclopropylidene-1-(thiophene-3-carbonyl)piperidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research applications .
Properties
IUPAC Name |
(4-cyclopropylidenepiperidin-1-yl)-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c15-13(12-5-8-16-9-12)14-6-3-11(4-7-14)10-1-2-10/h5,8-9H,1-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBWFJSJQQIUEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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